1-Benzyl-2-cyclobutylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

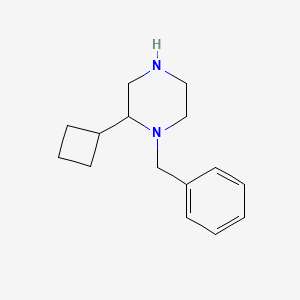

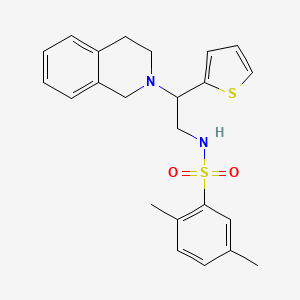

“1-Benzyl-2-cyclobutylpiperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-Benzyl-2-cyclobutyl” part suggests that there are benzyl and cyclobutyl substituents attached to the piperazine ring.

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperazine ring with benzyl and cyclobutyl substituents. The exact structure would depend on the positions of these substituents on the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which it is reacted. Piperazine derivatives can undergo a variety of reactions, including those at the benzylic position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Piperazine itself is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Ring-Fused 1-Benzazepines : Research has demonstrated the synthesis of 1-benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence, utilizing 2-(aryl)cyclopropane 1,1-diester derivatives. This method highlights a direct transformation approach using a cyclopropane moiety as the hydride acceptor in internal redox reactions (Chang Won Suh et al., 2017).

Arylpiperazinylalkylthiobenzimidazole Derivatives : A series of new compounds with an arylpiperazine structure linked to benzimidazole, benzothiazole, or benzoxazole nuclei were synthesized and tested for their affinity towards serotonergic and dopaminergic receptors. This work signifies the exploration of arylpiperazine derivatives in receptor binding and functional assays, indicating their relevance in receptor-targeted research (M. Siracusa et al., 2008).

Molecular and Structural Analysis

Crystal Structure Analysis : Studies have elucidated the crystal structures of various benzylpiperazine derivatives, providing insights into their molecular conformations and potential interactions at the atomic level. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (S. Ozbey et al., 2001).

Hydrogel Formation : Research on cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, closely related to benzylpiperazine structures, shows their ability to form hydrogels in various solvents. This study contributes to the understanding of self-aggregating properties of cyclopeptides and their potential applications in material science (Zhiguo Xie et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-benzyl-2-cyclobutylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-9-16-11-15(17)14-7-4-8-14/h1-3,5-6,14-16H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONPNNOADUCNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-A]pyridine-2-ethanamine](/img/structure/B2832890.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)